molecular formula C11H6ClN B1436038 3-Chloro-5-ethynylisoquinoline CAS No. 1822784-14-4

3-Chloro-5-ethynylisoquinoline

Cat. No.: B1436038
CAS No.: 1822784-14-4
M. Wt: 187.62 g/mol
InChI Key: BZSYBIAUJJKCNN-UHFFFAOYSA-N
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Description

3-Chloro-5-ethynylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethynylisoquinoline typically involves the following steps:

    Starting Material: The synthesis begins with a suitable isoquinoline derivative.

    Ethynylation: The ethynyl group is introduced via Sonogashira coupling, which involves the reaction of the chlorinated isoquinoline with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethynylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Ethylisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-ethynylisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethynylisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The chloro and ethynyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    3-Chloroisoquinoline: Lacks the ethynyl group, resulting in different reactivity and applications.

    5-Ethynylisoquinoline: Lacks the chloro group, affecting its binding properties and biological activity.

    3-Bromo-5-ethynylisoquinoline: Similar structure but with a bromo group instead of chloro, leading to different chemical behavior.

Uniqueness

3-Chloro-5-ethynylisoquinoline is unique due to the presence of both chloro and ethynyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-5-ethynylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN/c1-2-8-4-3-5-9-7-13-11(12)6-10(8)9/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSYBIAUJJKCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=CN=C(C=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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